molecular formula C34H33Cl4N5O3 B608607 LLS30 CAS No. 2138367-58-3

LLS30

Cat. No. B608607
M. Wt: 701.47
InChI Key: XWBTXDFCKRACTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LLS30 is an allosteric inhibitor of Galectin-1 (Gal-1). LLS30 decreases Gal-1 binding affinity to its binding partners, and potentially overcomes metastatic castration-resistant prostate cancer (mCRPC).

Scientific Research Applications

1. Cancer Research

LLS30 has been studied for its potential in cancer therapy, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC). Research indicates that LLS30, as a Gal-1 inhibitor, can effectively inhibit the growth, migration, and invasion of prostate cancer cells. It targets Gal-1 as an allosteric inhibitor, decreasing its binding affinity to partners, which shows promise in mCRPC therapy. The compound has demonstrated efficacy in both androgen receptor-positive and -negative xenograft models, and it can potentiate the antitumor effect of docetaxel, leading to complete regression of tumors in some cases. This indicates that LLS30 could be a promising small-molecule compound to overcome mCRPC (Shih et al., 2018).

2. Stem Cell Research

In the field of stem cell research, LLS30 does not appear to be directly studied; however, related studies involve understanding biomarkers and genetic stability in human embryonic stem cells. These studies are crucial for ensuring the safety and effectiveness of stem cell therapies. They focus on identifying and managing genetic instability in stem cells to avoid potential issues in regenerative medicine applications (Herszfeld et al., 2006).

properties

CAS RN

2138367-58-3

Product Name

LLS30

Molecular Formula

C34H33Cl4N5O3

Molecular Weight

701.47

IUPAC Name

3-(2-(4-(Bis(2-hydroxyethyl)amino)phenyl)-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-5-yl)-3-((3,4-dichlorobenzyl)amino)propanamide

InChI

InChI=1S/C34H33Cl4N5O3/c35-26-8-1-21(15-28(26)37)19-40-30(18-33(39)46)24-5-10-32-31(17-24)41-34(43(32)20-22-2-9-27(36)29(38)16-22)23-3-6-25(7-4-23)42(11-13-44)12-14-45/h1-10,15-17,30,40,44-45H,11-14,18-20H2,(H2,39,46)

InChI Key

XWBTXDFCKRACTA-UHFFFAOYSA-N

SMILES

O=C(N)CC(C1=CC=C2N(CC3=CC=C(Cl)C(Cl)=C3)C(C4=CC=C(N(CCO)CCO)C=C4)=NC2=C1)NCC5=CC=C(Cl)C(Cl)=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LLS-30;  LLS 30;  LLS30

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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